molecular formula C18H16O4S B15217348 2-(5-Ethylthiophen-2-yl)-2-oxoethyl 2H-chromene-3-carboxylate

2-(5-Ethylthiophen-2-yl)-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B15217348
M. Wt: 328.4 g/mol
InChI Key: HYFFSBRARIHWFW-UHFFFAOYSA-N
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Description

2-(5-Ethylthiophen-2-yl)-2-oxoethyl 2H-chromene-3-carboxylate is an organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a thiophene ring substituted with an ethyl group, a chromene moiety, and a carboxylate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethylthiophen-2-yl)-2-oxoethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One possible route could be:

    Synthesis of 5-Ethylthiophene-2-carboxylic acid: Starting from thiophene, ethylation can be achieved using ethyl bromide in the presence of a strong base like sodium hydride.

    Formation of 2-oxoethyl ester: The carboxylic acid can be converted to its corresponding ester using an alcohol (e.g., ethanol) and an acid catalyst.

    Coupling with chromene: The ester can then be coupled with a chromene derivative using a suitable coupling reagent like DCC (Dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the thiophene or chromene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: Used as a starting material for the synthesis of new chromene-based compounds with potential biological activities.

Biology

    Biological assays: Studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

    Drug development: Investigated as a lead compound for the development of new therapeutic agents.

Industry

    Material science:

Mechanism of Action

The mechanism of action of 2-(5-Ethylthiophen-2-yl)-2-oxoethyl 2H-chromene-3-carboxylate would depend on its specific biological activity. Generally, chromene derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The thiophene ring may enhance binding affinity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2H-chromene-3-carboxylate derivatives: Compounds with similar chromene structures but different substituents.

    Thiophene derivatives: Compounds with thiophene rings substituted with different functional groups.

Uniqueness

2-(5-Ethylthiophen-2-yl)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to the combination of the chromene and thiophene moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H16O4S

Molecular Weight

328.4 g/mol

IUPAC Name

[2-(5-ethylthiophen-2-yl)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H16O4S/c1-2-14-7-8-17(23-14)15(19)11-22-18(20)13-9-12-5-3-4-6-16(12)21-10-13/h3-9H,2,10-11H2,1H3

InChI Key

HYFFSBRARIHWFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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